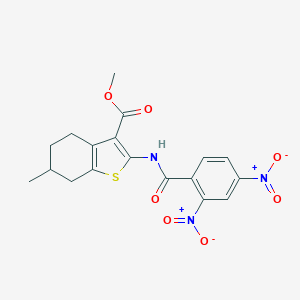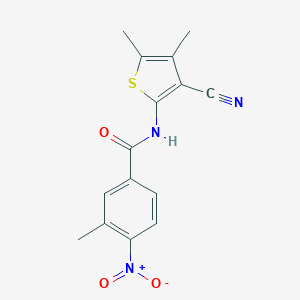![molecular formula C21H22N2O2 B336835 N-{4-[(4-CYCLOPROPANEAMIDOPHENYL)METHYL]PHENYL}CYCLOPROPANECARBOXAMIDE](/img/structure/B336835.png)
N-{4-[(4-CYCLOPROPANEAMIDOPHENYL)METHYL]PHENYL}CYCLOPROPANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a methanediyldibenzene core with dicyclopropanecarboxamide groups attached, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide typically involves the reaction of (methanediyldibenzene-4,1-diyl)dimethanethiol with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups .
Scientific Research Applications
N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide include:
- (methanediyldibenzene-4,1-diyl)dimethanethiol
- (oxydibenzene-4,1-diyl)dimethanethiol
- biphenyl-4,4′-diyldimethanethiol
Uniqueness
What sets N,N’-(methanediyldibenzene-4,1-diyl)dicyclopropanecarboxamide apart from similar compounds is its unique structural arrangement and the presence of dicyclopropanecarboxamide groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-[[4-(cyclopropanecarbonylamino)phenyl]methyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(16-5-6-16)22-18-9-1-14(2-10-18)13-15-3-11-19(12-4-15)23-21(25)17-7-8-17/h1-4,9-12,16-17H,5-8,13H2,(H,22,24)(H,23,25) |
InChI Key |
FZXIZSVZOKNDMJ-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4 |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336752.png)
![Methyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336755.png)



![4-tert-butyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B336763.png)
![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B336765.png)


![Isopropyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336769.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336770.png)

![Ethyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336776.png)

